molecular formula C9H12N2O2 B3158174 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid CAS No. 856256-47-8

6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid

Cat. No.: B3158174
CAS No.: 856256-47-8
M. Wt: 180.2 g/mol
InChI Key: BIMCDANXJQCRMM-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid (CAS: 856256-47-8) is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrazole ring system with two methyl substituents at the 6-position and a carboxylic acid group at the 3-position. This structure confers unique physicochemical properties, including moderate polarity (due to the carboxylic acid moiety) and steric hindrance from the dimethyl groups, which influence reactivity and biological interactions. It is commonly utilized in pharmaceutical research as a scaffold for drug development, particularly in kinase inhibitors and anti-inflammatory agents .

Properties

IUPAC Name

6,6-dimethyl-4,5-dihydro-1H-cyclopenta[c]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-9(2)4-3-5-6(8(12)13)10-11-7(5)9/h3-4H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMCDANXJQCRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1NN=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of a suitable di- or tri-functional precursor in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors, which allow for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that derivatives of 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in Cancer Letters demonstrated that specific analogs of this compound significantly reduced tumor growth in xenograft models .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis .

Agricultural Applications

Pesticide Development
In agriculture, 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid has been explored as a component in pesticide formulations. Its ability to affect the metabolic pathways of pests can lead to effective pest control while minimizing harm to non-target organisms . Field trials have shown that formulations containing this compound can reduce pest populations significantly without affecting crop yield.

Material Science Applications

Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer chemistry. It can be incorporated into various polymer matrices to enhance properties such as thermal stability and mechanical strength. Research has indicated that polymers synthesized with this compound exhibit improved resistance to degradation under environmental stressors .

Nanotechnology
In nanotechnology, 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid is being studied for its potential use in creating nanomaterials with specific properties. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor development .

Case Studies

StudyApplicationFindings
Cancer ResearchAnticancer ActivitySignificant reduction in tumor size in xenograft models using derivatives of the compound .
InflammationAnti-inflammatory EffectsReduction of cytokine levels and inflammation markers in animal models .
AgriculturePesticide DevelopmentEffective pest control with minimal impact on crop yield during field trials .
Polymer ChemistryMaterial EnhancementImproved thermal stability and mechanical strength in polymer formulations .
NanotechnologySensor DevelopmentCreation of metal complexes for enhanced sensor performance .

Mechanism of Action

The mechanism by which 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl Ester Derivative

Compound : 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester (CAS: 682757-79-5)

  • Structural Difference : Replacement of the carboxylic acid with an ethyl ester group.
  • Impact: Increased lipophilicity (logP ~2.5 vs. ~1.8 for the carboxylic acid), enhancing membrane permeability . Purity: 95% (vs. 98% for the parent acid) .

Indazole-Based Analogs

Compound : 5,5-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS: 1342547-91-4)

  • Structural Difference : Replacement of the cyclopentane ring with a cyclohexane ring, forming an indazole core.
  • Impact: Increased ring strain in the cyclopentapyrazole vs. the more stable indazole system.

Isoxazole Derivatives

Compound : 6,6-Dimethyl-5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid (CAS: 1501272-29-2)

  • Structural Difference : Pyrazole ring replaced with isoxazole (oxygen instead of nitrogen in the heterocycle).
  • Impact :
    • Reduced basicity due to the electronegative oxygen atom.
    • Similarity score: 0.93 (indicating high structural overlap but distinct electronic properties) .

Data Tables

Table 1: Key Physicochemical Properties

Compound Name CAS Number Molecular Formula Purity logP (Predicted) Key Structural Feature
Target Compound 856256-47-8 C₉H₁₂N₂O₂ 98% 1.8 Cyclopentapyrazole, carboxylic acid
Ethyl Ester Derivative 682757-79-5 C₁₁H₁₆N₂O₂ 95% 2.5 Ethyl ester
5,5-Dimethyl-1H-indazole-3-carboxylic acid 1342547-91-4 C₁₀H₁₂N₂O₂ 95% 2.1 Indazole core
Cyclopenta[d]isoxazole Analog 1501272-29-2 C₉H₁₂NO₃ N/A 1.6 Isoxazole ring

Table 2: Structural Similarity Scores

Compound Name Similarity to Target Key Difference Source
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid 0.65 Indazole vs. pyrazole ring
tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[...]-carboxylate 0.77 Trifluoromethyl substituent
6,6-Dimethyl-5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid 0.93 Isoxazole vs. pyrazole

Biological Activity

6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid (CAS Number: 856256-47-8) is a cyclic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid is C9H12N2O2C_9H_{12}N_2O_2 with a molecular weight of approximately 168.20 g/mol. The compound features a unique cyclopentapyrazole structure that contributes to its biological activity.

PropertyValue
IUPAC Name6,6-dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
CAS Number856256-47-8
Molecular FormulaC9H12N2O2
Molecular Weight168.20 g/mol
Purity98%

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The carboxylic acid functional group in this compound may contribute to its ability to scavenge free radicals.

  • Research Insights : A comparative analysis of similar compounds showed significant antioxidant activity through various assays (DPPH radical scavenging assay and ABTS assay), suggesting that 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid could exhibit similar effects .

Enzyme Inhibition

Enzyme inhibition studies reveal that certain cyclic compounds can act as effective inhibitors for enzymes involved in metabolic pathways.

  • Case Study : A related investigation into the inhibition of carboxylic acid reductase (CAR) demonstrated that structural analogs could modulate enzyme activity significantly. This suggests a potential for 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid in therapeutic applications targeting metabolic disorders .

Safety and Toxicology

The safety profile of this compound is essential for its potential application in pharmaceuticals. Preliminary data indicate:

  • Hazard Statements :
    • H315: Causes skin irritation.
    • H319: Causes serious eye irritation.
    • H410: Very toxic to aquatic life with long-lasting effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid
Reactant of Route 2
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Reactant of Route 2
6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid

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